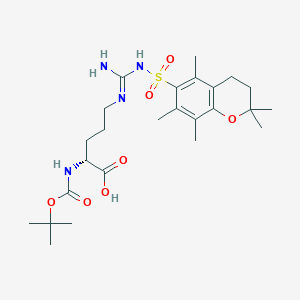

Boc-D-Arg(Pmc)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVMLZWUTJPA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-D-Arg(Pmc)-OH in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of charged amino acids like arginine into peptide sequences is a critical determinant of biological activity, solubility, and structural integrity. The use of protected amino acid derivatives is fundamental to achieving high-fidelity peptide synthesis. This guide provides a comprehensive technical overview of Boc-D-Arg(Pmc)-OH (CAS Number 214630-02-1), a cornerstone reagent for introducing D-arginine in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. We will delve into the chemical rationale behind its structure, detailed protocols for its application, and the analytical methods required for quality control, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.

Core Concepts: The Strategic Importance of Boc-D-Arg(Pmc)-OH

Boc-D-Arg(Pmc)-OH is a D-arginine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidinium group is protected by a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. This dual-protection scheme is central to its utility in Boc-based solid-phase peptide synthesis.

The Role of the Boc Protecting Group

The Boc group is a widely used, acid-labile protecting group for amines.[1][2] Its primary function is to mask the α-amino group of the amino acid, preventing self-polymerization and directing the coupling reaction to the desired N-terminus of the growing peptide chain. The key advantage of the Boc group lies in its selective removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the more acid-stable side-chain protecting groups and the peptide-resin linkage intact.[3][4]

The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine.[2][3]

The Pmc Protecting Group: Shielding the Guanidinium Functionality

The guanidinium group of arginine is strongly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent side reactions. The Pmc group is a sulfonyl-based protecting group designed for this purpose. It is significantly more acid-labile than older protecting groups like tosyl (Tos), allowing for its removal under conditions that are compatible with the final cleavage of the peptide from the resin in Boc-SPPS.[5] The Pmc group is generally stable to the repetitive TFA treatments used for Boc deprotection in each cycle of the synthesis.[6]

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of Boc-D-Arg(Pmc)-OH is essential for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 214630-02-1 | [7] |

| Molecular Formula | C25H40N4O7S | [7] |

| Molecular Weight | 540.67 g/mol | [7] |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8°C, desiccated | [7] |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO. | [8] |

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection). Avoid inhalation of dust and contact with skin and eyes.[7]

Experimental Section: Application in Boc-SPPS

The following section details a generalized workflow for the incorporation of Boc-D-Arg(Pmc)-OH into a peptide sequence using manual Boc-SPPS.

Materials and Reagents

-

Boc-D-Arg(Pmc)-OH

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Peptide synthesis grade Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow Diagram

Caption: General workflow for Boc-SPPS.

Step-by-Step Protocol

Resin Preparation:

-

Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Wash the resin with DMF (3x) to prepare for the first coupling or deprotection.

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x).

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM or DMF for 2 minutes (2x) to neutralize the trifluoroacetate salt of the N-terminal amine.[9]

-

Wash the resin with DMF (3x).

Coupling of Boc-D-Arg(Pmc)-OH:

-

In a separate vessel, dissolve Boc-D-Arg(Pmc)-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Pmc Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the Pmc and other side-chain protecting groups. This is typically achieved with strong acids like anhydrous HF or TFMSA.

Cleavage Cocktail: A typical cleavage cocktail for peptides containing Pmc-protected arginine is Reagent R: TFA-thioanisole-1,2-ethanedithiol (EDT)-anisole (90:5:3:2).[10] The choice of scavengers is critical to prevent side reactions.

Mechanism of Pmc Cleavage and the Role of Scavengers: The Pmc group is cleaved under strong acidic conditions. The acid protonates the sulfonyl group, leading to its departure and the formation of a cationic species. These cations can alkylate sensitive residues, particularly tryptophan.[5][11] Scavengers like thioanisole and EDT are nucleophilic compounds that trap these reactive cations, preventing them from modifying the desired peptide.[11]

Caption: Pmc group cleavage and scavenger action.

Cleavage Protocol:

-

Dry the peptide-resin thoroughly.

-

Add the cleavage cocktail to the resin in a suitable apparatus (e.g., a Teflon HF cleavage apparatus).

-

Stir the mixture at 0°C for 1-2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Quality Control and Analysis

Following synthesis and cleavage, the purity and identity of the peptide must be confirmed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for purifying and analyzing synthetic peptides. Due to the basic nature of arginine, ion-pairing agents like TFA are typically added to the mobile phase to improve peak shape and resolution.

Typical HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The observed mass should correspond to the calculated theoretical mass of the desired peptide. MS can also be used to identify deletion sequences or byproducts from incomplete deprotection or side reactions.[12][13]

Troubleshooting and Expert Insights

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. For sterically hindered couplings, increasing the reaction time or using a more potent activating agent may be necessary.

-

Pmc Group Transfer to Tryptophan: This is a known side reaction during cleavage.[11] The use of an effective scavenger cocktail is crucial. If this remains a problem, consider using an alternative protecting group for tryptophan, such as Boc.

-

Racemization: While the use of urethane-based protecting groups like Boc minimizes racemization, it can still occur, especially with certain activation methods. The use of additives like HOBt can help suppress this side reaction.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation during synthesis. This can be minimized by using optimized coupling and deprotection conditions.

Conclusion

Boc-D-Arg(Pmc)-OH is an indispensable tool for the synthesis of peptides containing D-arginine using the Boc-SPPS strategy. Its well-balanced protection scheme allows for the efficient and high-fidelity assembly of complex peptide sequences. A thorough understanding of the underlying chemistry of the Boc and Pmc protecting groups, coupled with optimized protocols for coupling and cleavage, is paramount to achieving successful outcomes in peptide synthesis. This guide has provided a detailed framework for the effective utilization of this important building block, empowering researchers to advance their work in drug discovery and development.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 22, 2026, from [Link]

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved February 22, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 22, 2026, from [Link]

-

MDPI. (2025, July 10). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 4. Chromatogram of HPLC Separation of Arginine and.... Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-

ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 22, 2026, from [Link]

-

SIELC Technologies. (2025, December 9). HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+. Retrieved February 22, 2026, from [Link]

-

MDPI. (2023, November 25). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, July 29). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Limitations of mass spectrometry-based peptidomic approaches. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2026, January 30). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF. Retrieved February 22, 2026, from [Link]

-

AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Retrieved February 22, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Retrieved February 22, 2026, from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved February 22, 2026, from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Retrieved February 22, 2026, from [Link]

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Arginine Protection in Boc-SPPS: A Comparative Analysis of Boc-D-Arg(Pmc)-OH and Boc-D-Arg(Tos)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Arginine Challenge in Peptide Synthesis

The synthesis of peptides containing arginine residues presents a unique set of challenges, primarily centered on the protection of the highly basic and nucleophilic guanidinium group on its side chain. In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), selecting an appropriate side-chain protecting group is a critical decision that profoundly impacts coupling efficiency, the potential for side reactions, and the conditions required for final cleavage and deprotection.

Historically, the p-Toluenesulfonyl (Tos) group has been a workhorse for arginine protection in Boc-SPPS, valued for its stability. However, its removal requires harsh, hazardous conditions. The development of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group offered a more acid-labile alternative, primarily designed for and adopted by the Fmoc-SPPS community. This guide provides a detailed, comparative analysis of Boc-D-Arg(Tos)-OH and Boc-D-Arg(Pmc)-OH, delving into their core chemical differences, practical implications in the Boc-SPPS workflow, and the strategic considerations that guide the choice between them.

The Chemical Foundation: Understanding the Protecting Groups

The efficacy and behavior of any protecting group are rooted in its chemical structure. The Tos and Pmc groups, while both sulfonyl-based, possess distinct electronic properties that dictate their acid lability.

Boc-D-Arg(Tos)-OH

The tosyl group is an arylsulfonyl group derived from p-toluenesulfonic acid.[1][2] Its aromatic ring is relatively electron-neutral, conferring significant stability to the sulfonyl bond with the guanidinium nitrogen. This stability ensures the protecting group remains intact during the repeated trifluoroacetic acid (TFA) steps used to deprotect the Nα-Boc group throughout the synthesis.[3][4]

Boc-D-Arg(Pmc)-OH

The Pmc group is a more complex sulfonyl moiety based on a pentamethylchroman scaffold.[5][6] The chroman ring system is rich in electron-donating alkyl and ether groups. These groups destabilize the C-S bond upon protonation, making the Pmc group significantly more susceptible to acid-catalyzed cleavage than the Tos group.[7] This heightened acid lability is the cornerstone of its utility and its primary point of differentiation.[8]

Core Difference: Acid Lability and Deprotection Mechanisms

The central distinction between Pmc and Tos lies in the conditions required for their removal. This difference dictates the entire strategy for the final deprotection and cleavage of the peptide from the resin.

-

Tosyl (Tos) Group: The Tos group is exceptionally stable under the acidic conditions used for routine Nα-Boc removal (e.g., 25-50% TFA in DCM).[3] Its cleavage requires treatment with very strong acids, most commonly anhydrous hydrogen fluoride (HF).[9][10] Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[11] This makes the Tos group truly orthogonal to the rest of the Boc-SPPS strategy; it is removed only in a dedicated, final step under conditions much harsher than those used during the chain assembly.

-

Pmc (Pmc) Group: The Pmc group was specifically engineered for greater acid lability.[6] It is readily cleaved by cocktails containing high concentrations of TFA (e.g., 95%), similar to the conditions used to remove other common side-chain protecting groups like tert-butyl (tBu).[12][13] While this property makes it ideal for the final deprotection step in Fmoc chemistry, it presents a significant challenge in a traditional Boc-SPPS workflow. The repeated Nα-Boc deprotection steps with moderate TFA concentrations can cause premature, partial cleavage of the Pmc group, leading to side reactions on the unprotected guanidinium group. Therefore, Boc-D-Arg(Pmc)-OH is not typically recommended for standard Boc-SPPS protocols.

Side Reactions and Mitigation Strategies

During the final acid-mediated deprotection, the cleaved protecting groups generate reactive cationic species that can irreversibly modify sensitive amino acid residues in the peptide sequence.

Tryptophan Modification

The most significant side reaction for both protecting groups is the alkylation of the electron-rich indole ring of tryptophan.[14][15] The carbocations generated from the cleavage of Tos and Pmc can attack the tryptophan side chain, leading to a significant loss of the desired product.[16]

-

Mitigation: This side reaction is suppressed by the addition of nucleophilic "scavengers" to the cleavage cocktail.

Methionine and Cysteine Oxidation

Methionine can be oxidized to its sulfoxide form during acidic cleavage.[19] Cysteine's free thiol group is also highly nucleophilic and prone to alkylation.[20]

-

Mitigation: The inclusion of scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail helps to prevent these side reactions by acting as a reducing agent and a potent cation scavenger.[20][21]

Comparative Summary and Decision Matrix

The choice between these two derivatives is a strategic one, balancing stability, safety, and compatibility with the overall synthetic plan.

| Feature | Boc-D-Arg(Tos)-OH | Boc-D-Arg(Pmc)-OH |

| Protecting Group | p-Toluenesulfonyl (Tos) | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) |

| Acid Lability | Very Low | High |

| Deprotection Condition | Anhydrous HF or TFMSA[10] | High concentration TFA (e.g., 95%)[12] |

| Orthogonality to Nα-Boc | Yes. Stable to repeated TFA treatments. | No. Prone to premature removal during synthesis.[13] |

| Primary Side Reaction | Tryptophan alkylation by tosyl cation.[14][15] | Tryptophan alkylation by Pmc cation.[6][16] |

| Key Scavengers | Thioanisole, Anisole, p-Cresol[22] | Triisopropylsilane (TIS), Water, EDT[16][23] |

| Ideal Use Case | For peptides requiring maximum side-chain stability during Boc-SPPS, where access to HF cleavage equipment is available.[4] | Primarily for Fmoc-SPPS. Its use in Boc-SPPS is not standard and carries a high risk of side product formation. |

| Safety Profile | Deprotection requires handling of extremely hazardous and corrosive anhydrous HF. | Deprotection uses TFA, which is corrosive but standard in any peptide lab. |

Experimental Protocols

CAUTION: These protocols involve hazardous chemicals. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Final Cleavage and Deprotection of Arg(Tos) using HF

This protocol is for the final deprotection of a peptide synthesized using Boc-SPPS containing Arg(Tos) residues.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.

-

Scavenger Addition: Place the dried resin (e.g., 100 mg) in the reaction vessel of a specialized HF cleavage apparatus. Add the appropriate scavengers. For a tryptophan-containing peptide, add p-cresol (e.g., 100 µL) and thioanisole (e.g., 100 µL).

-

HF Condensation: Cool the reaction vessel to -5 to 0 °C using an ice/salt bath. Carefully condense anhydrous HF (e.g., 1-2 mL) into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 60-90 minutes. Peptides with multiple Arg(Tos) residues may require longer cleavage times.[9][22]

-

HF Removal: After the reaction is complete, carefully remove the HF under a stream of nitrogen or by vacuum, following the specific instructions for your apparatus.

-

Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid), filter to remove the resin, and lyophilize the aqueous solution to obtain the crude peptide powder.

Protocol 2: Final Cleavage and Deprotection of Arg(Pmc) using TFA

This protocol describes the final cleavage from an acid-labile resin (e.g., Wang or Rink Amide, typically used in Fmoc synthesis where Arg(Pmc) is common) and deprotection of the Pmc group.

-

Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail immediately before use. A common and effective non-malodorous cocktail is TFA/Water/TIS (95:2.5:2.5, v/v/v) .[16] If the peptide contains methionine or cysteine, a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[21]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1-2 mL). Allow the reaction to proceed at room temperature with gentle agitation for 2-3 hours. Peptides with multiple Arg(Pmc) residues may require longer cleavage times.[13]

-

Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide.

-

Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Drying and Lyophilization: Dry the crude peptide pellet under a stream of nitrogen, then dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Conclusion

The choice between Boc-D-Arg(Pmc)-OH and Boc-D-Arg(Tos)-OH is fundamentally a choice of synthetic strategy. Boc-D-Arg(Tos)-OH represents the classical, robust choice for Boc-SPPS, offering excellent side-chain stability at the cost of requiring a hazardous final deprotection step with HF. Its orthogonality is its greatest strength. In contrast, Boc-D-Arg(Pmc)-OH is a reagent designed for the milder conditions of Fmoc-SPPS. Its application in a standard Boc-SPPS workflow is ill-advised due to the high risk of premature deprotection during the synthesis cycles. For researchers committed to the Boc methodology, Boc-D-Arg(Tos)-OH remains the superior and more reliable choice, provided the necessary equipment and safety protocols for HF cleavage are in place.

References

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Polish Journal of Chemistry. (2001). The Application of the Pmc-Protecting Group to Reduced Peptide Bond Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Retrieved from [Link]

-

Proprep. (2024). Describe the structure and properties of the tosyl group in organic chemistry molecules. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

-

MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1655. Retrieved from [Link]

-

EPFL Graph Search. (n.d.). Tosyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Wiley Online Library. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(5), 223-240. Retrieved from [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

-

Semantic Scholar. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. Retrieved from [Link]

-

Peptides.com. (n.d.). Fmoc-Arg(Pmc)-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14, 8109. Retrieved from [Link]

-

National Institutes of Health. (2016). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Organic Letters, 18(15), 3642–3645. Retrieved from [Link]

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-

SciSpace. (1986). Studies on Peptides. CLII. Hard Acid Deprotecting Procedure for Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 34(10), 4383-4386. Retrieved from [Link]

-

National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Arg(Tos)-OH. Retrieved from [Link]

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. peptide.com [peptide.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 17. peptide.com [peptide.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

Technical Guide: Stability and Cleavage Kinetics of the Pmc Arginine Side Chain in TFA

Executive Summary: The Stability Paradox

In Solid Phase Peptide Synthesis (SPPS), the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc ) group represents a critical chapter in the evolution of arginine protection. While largely superseded by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf ) group in modern high-throughput workflows, Pmc remains prevalent in legacy protocols, specific cost-sensitive scale-ups, and library synthesis.

The core technical challenge with Pmc is not its instability, but rather its excessive stability in Trifluoroacetic Acid (TFA). Compared to Pbf, Pmc exhibits slower cleavage kinetics. This necessitates prolonged acid exposure (2–6 hours), which paradoxically increases the window for deleterious side reactions—specifically the irreversible sulfonylation of Tryptophan (Trp) and Tyrosine (Tyr) residues.

This guide provides the mechanistic understanding and protocols required to manage Pmc-Arg stability, ensuring complete deprotection while mitigating scavenger-dependent side reactions.

Part 1: Mechanistic Foundations

The Acidolysis Pathway

The Pmc group protects the guanidino function of arginine. Upon treatment with high-concentration TFA (typically >90%), the cleavage follows an

-

Protonation: The sulfonyl oxygen accepts a proton from TFA.

-

Cleavage: The N-S bond breaks, releasing the deprotected arginine and generating the reactive Pmc sulfonyl cation .

-

Fate of the Cation:

-

Ideal Pathway: The cation is intercepted by a scavenger (e.g., Thioanisole, Water) to form a stable, non-reactive byproduct.

-

Side Reaction: The lipophilic cation attacks electron-rich aromatic rings (Trp, Tyr) or re-attaches to the arginine.

-

Pmc vs. Pbf: The Kinetic Gap

While structurally similar, the Pbf group includes an oxygen atom in the dihydrobenzofuran ring that donates electron density more effectively than the chroman ring of Pmc. This makes the Pbf cation more stable and the starting sulfonamide more acid-labile.

| Feature | Arg(Pmc) | Arg(Pbf) |

| Cleavage Rate ( | Slow ( | Fast ( |

| Standard Cleavage Time | 2–6 Hours | 1–2 Hours |

| Side Reaction Potential | High (Due to prolonged exposure) | Low |

| Trp Alkylation Risk | Severe (Requires strong scavengers) | Moderate |

| Mass Shift (Adduct) | +266.3 Da | +252.3 Da |

Part 2: The Side Reaction Landscape

The stability of the Pmc cation allows it to survive long enough in the cleavage cocktail to find alternative nucleophiles if scavengers are depleted or inefficient.

Tryptophan Sulfonylation

The most critical failure mode in Pmc-Arg synthesis is the formation of Trp(Pmc) . The Pmc cation electrophilically attacks the indole ring of tryptophan. Unlike simple t-butyl cations, the Pmc adduct is bulky and highly lipophilic, causing significant retention time shifts in HPLC and often co-eluting with the product or appearing as a distinct hydrophobic impurity.

Visualization of the Reaction Pathway

Figure 1: The bifurcation of the Pmc cleavage pathway. Effective scavenging is the only barrier between the reactive cation and the tryptophan side chain.

Part 3: Optimization Protocols

To ensure the stability of the peptide backbone while forcing the removal of the stable Pmc group, specific "Cocktail" formulations are required. Standard TFA/Water (95:5) is insufficient for Pmc-Arg peptides containing Trp, Cys, or Met.

The Gold Standard: Reagent K

For peptides containing Arg(Pmc) and Trp, Reagent K is the mandatory cleavage cocktail. It utilizes Thioanisole to accelerate the removal of Pmc and Phenol/EDT to protect Trp and Met.

Reagent K Composition:

-

TFA: 82.5% (Solvent/Acid source)

-

Phenol: 5% (Traps cations, protects Tyr)

-

Thioanisole: 5% (Accelerates Pmc removal via "Push-Pull" mechanism)

-

Water: 5% (Hydrolysis of esters)

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp/Met protection)[1]

Protocol: Optimized Pmc Removal

Use a fume hood. EDT and Thioanisole have potent odors.

-

Preparation: Calculate resin weight. Use 10–20 mL of cocktail per gram of resin .

-

Cocktail Mixing: Premix Phenol (solid) with Thioanisole and EDT until dissolved. Add Water, then finally TFA.[2]

-

Incubation:

-

Add cocktail to the resin.[3]

-

Time: Shake at Room Temperature for 3 to 4 hours . (Note: Pbf only requires 1.5–2 hours).

-

Critical: Do not exceed 6 hours, as EDT can eventually cause dithioacetal formation on Trp.

-

-

Precipitation:

Decision Logic for Cocktail Selection

Figure 2: Decision logic for selecting the optimal cleavage cocktail based on peptide sequence.

Part 4: Troubleshooting & Quality Control

Mass Spectrometry Diagnostics

Incomplete removal of Pmc is a common issue, especially when using standard TFA/TIS/H2O cocktails. Use the following mass shifts to diagnose your crude peptide:

| Symptom | Mass Shift (+Da) | Diagnosis | Remedy |

| Incomplete Arg Deprotection | +266.3 | Pmc group remains on the Arg guanidino. | Re-cleave with Reagent K for 2 hours. |

| Trp Alkylation | +266.3 | Pmc group irreversibly attached to Trp indole. | Discard batch. Re-synthesize using Arg(Pbf). |

| Met Oxidation | +16.0 | Methionine sulfoxide formation. | Add NH4I or DMS to cleavage cocktail. |

| t-Butyl Adduct | +56.1 | t-Butyl cation attached to Trp/Tyr. | Increase scavenger ratio (EDT/TIS). |

HPLC Profile

Pmc-containing byproducts are highly hydrophobic. Look for broad peaks eluting after the main product peak (often +5 to +10 minutes later on a C18 gradient).

References

-

Ramage, R. & Green, J. (1987). 2,2,5,7,8-Pentamethylchroman-6-sulphonyl: A new acid labile protecting group for arginine.[4][5] Tetrahedron Letters, 28(20), 2287-2290.

-

Carpino, L. A. et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[4][6] Tetrahedron Letters, 34(49), 7829-7832.

-

King, D. S., Fields, C. G., & Fields, G. B. (1990).[7] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4][5][7][8] International Journal of Peptide and Protein Research, 36(3), 255-266.[7]

-

Fields, C. G.[3][5][7] & Fields, G. B. (1993).[5] Minimization of tryptophan alkylation during Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. renyi.hu [renyi.hu]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Engineering Proteolytic Resistance: A Technical Guide to D-Arginine Derivatives

Executive Summary

The clinical translation of peptide therapeutics is frequently attrition-heavy due to poor pharmacokinetic (PK) profiles. Arginine (Arg), while critical for solubility and receptor interaction, represents a primary liability; it is the specific cleavage site for trypsin-like serine proteases, which dominate serum proteolytic activity.

This guide details the strategic application of D-Arginine (D-Arg) and its advanced derivatives—such as Retro-Inverso (RI) motifs and N-methyl-D-arginine —to engineer proteolytic resistance. We move beyond simple substitution, exploring how these modifications alter steric topology, enhance membrane permeability, and extend serum half-life (

The Enzymatic Challenge: Why Arginine Fails

To engineer stability, one must understand the degradation mechanism. In the systemic circulation, peptides are assaulted by peptidases. The most aggressive are trypsin-like serine proteases , which exhibit high specificity for positively charged side chains (Arginine and Lysine) at the P1 position.

The Stereochemical "Lock and Key"

Enzymes are chiral catalysts. Trypsin’s active site is evolved to recognize L-Arginine.

-

Binding: The guanidinium group of L-Arg forms an electrostatic salt bridge with Aspartate-189 at the bottom of the trypsin specificity pocket.

-

Alignment: This anchors the peptide backbone, aligning the scissile carbonyl carbon with the nucleophilic Serine-195 of the catalytic triad.

-

Cleavage: Hydrolysis occurs, breaking the peptide bond.

The D-Arg Solution: Replacing L-Arg with D-Arg inverts the chirality of the alpha-carbon. While the side chain may still enter the pocket, the peptide backbone is projected in a trajectory that misaligns the scissile bond away from the catalytic Serine-195. This steric hindrance renders the bond "invisible" to the protease.

Visualization: Stereochemical Resistance Mechanism

Figure 1: Mechanistic comparison of Trypsin interaction with L- vs. D-Arginine. D-Arg induces backbone misalignment, preventing hydrolysis.

Advanced Derivatives & Strategic Applications

Simple D-Arg substitution is often insufficient because it alters side-chain topology, potentially destroying receptor binding affinity. Advanced derivative strategies mitigate this risk.

A. Retro-Inverso (RI) Peptides[1][2][3][4]

-

Concept: Synthesize the sequence in reverse (Retro) using all D-amino acids (Inverso).

-

Mechanism: This restores the spatial topology of the side chains to mimic the parent L-peptide, while the backbone remains entirely D-configured and protease-resistant.[1]

-

Application: Ideal for receptor ligands where side-chain orientation is critical for bioactivity but serum stability is poor.

B. N-Methyl-D-Arginine[5]

-

Concept: Methylation of the alpha-amino group combined with D-chirality.

-

Mechanism:

-

Proteolytic Shield: The N-methyl group adds steric bulk, further blocking enzyme access.

-

Permeability: Removes a hydrogen bond donor, increasing lipophilicity and membrane permeability (critical for oral bioavailability).

-

-

Application: Used in "stapled" peptides or macrocycles to lock conformation and prevent degradation.

C. Poly-D-Arginine (Cell Penetrating Peptides)[1][6]

-

Concept: Homopolymers of D-Arg (e.g., r8, r9 - lowercase denotes D-isomer).

-

Mechanism: Unlike L-polyarginine, which is rapidly degraded by serum proteases before cellular entry, Poly-D-Arg remains intact. This leads to higher effective intracellular concentration.

-

Caveat: High stability can lead to accumulation and increased cytotoxicity compared to L-isoforms.

Experimental Protocol: Serum Stability Assay

Standard Operating Procedure (SOP) for comparative stability profiling.

Materials

-

Matrix: Pooled Human Serum (Sigma or equivalent), centrifuged to remove lipids.

-

Internal Standard (IS): A stable, distinctly detectable peptide (e.g., isotopically labeled or a cyclic D-peptide). Do not use simple L-peptides as IS.

-

Quenching Agent: 1% Formic Acid in Acetonitrile (ACN).

Workflow

-

Preparation: Dilute peptide stocks to 200 µM in water.

-

Incubation: Mix peptide (10 µL) with pre-warmed human serum (90 µL) at 37°C. Final conc: 20 µM.

-

Sampling: At defined timepoints (0, 15m, 30m, 1h, 4h, 24h), remove 20 µL aliquots.

-

Quenching: Immediately add aliquot to 80 µL of ice-cold Quenching Agent containing the Internal Standard. Vortex vigorously.

-

Precipitation: Incubate at -20°C for 20 mins to precipitate serum proteins. Centrifuge at 14,000 x g for 15 mins.

-

Analysis: Inject supernatant onto LC-MS (C18 column). Monitor Parent Ion [M+H]+.

Data Analysis Formula

Calculate the remaining percentage using the peak area ratio (Analyte/IS):

Visualization: Stability Assay Workflow

Figure 2: Step-by-step workflow for determining peptide serum half-life using LC-MS.

Comparative Data: L-Arg vs. D-Arg Derivatives

The following data summarizes typical stability improvements observed in therapeutic development.

| Peptide Class | Modification | Serum | Serum | Fold Improvement |

| Linear AMP | Simple D-Arg sub | ~15 min | > 24 hours | ~100x |

| CPP (Octaarginine) | Poly-D-Arg (r8) | ~2 min | > 48 hours | >1000x |

| Receptor Ligand | Retro-Inverso | ~30 min | ~18 hours | ~36x |

| Cyclic Peptide | N-Me-D-Arg | ~4 hours | > 7 days | ~40x |

Note: Data represents generalized averages from pharmacokinetic studies [1][2].

Critical Considerations (The "Application Scientist" Perspective)

-

The Chirality Trade-off: While D-Arg confers stability, it may abolish binding if the receptor pocket is stereospecific. Always validate bioactivity (e.g., cAMP assay, binding ELISA) alongside stability.

-

Immunogenicity: D-peptides are less recognized by MHC molecules (reducing T-cell response), but they can sometimes trigger antibody production if they aggregate.

-

Toxicity: Because D-Arg peptides (especially CPPs like r8) do not degrade, they accumulate in the liver and kidneys. Dose-ranging studies must account for this lack of clearance.

References

-

LifeTein. (2012). D-amino acid peptides to resist common proteases.[2][3] Retrieved from [Link]

-

Doti, N., et al. (2021). Recent Applications of Retro-Inverso Peptides.[4][5][1] International Journal of Molecular Sciences. Retrieved from [Link]

-

Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters.[6] PNAS.[6] (Contextual grounding for Poly-D-Arg stability).

-

ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma. Retrieved from [Link]

-

Mishra, A., et al. (2011). Arginine-rich cell-penetrating peptides.[7][3][6] (Contextual grounding for uptake mechanisms).

Sources

- 1. lifetein.com [lifetein.com]

- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Orthogonal Compatibility of Protected D-Arginine Derivatives

Topic: Boc-D-Arg(Pmc)-OH vs. Fmoc-D-Arg(Pmc)-OH Solubility Comparison Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of complex peptides, the choice between Boc-D-Arg(Pmc)-OH and Fmoc-D-Arg(Pmc)-OH is rarely a simple matter of solubility; it is a fundamental decision regarding synthetic strategy and orthogonal stability.

While both derivatives utilize the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group to mask the reactive guanidino side chain, their solubility profiles diverge significantly due to the N-terminal protection.

-

Fmoc-D-Arg(Pmc)-OH exhibits moderate-to-high solubility in polar aprotic solvents (DMF, NMP) but is prone to aggregation-induced gelation in chlorinated solvents (DCM).

-

Boc-D-Arg(Pmc)-OH displays superior solubility in a wider range of organic solvents, including DCM, due to the amorphous nature of the tert-butyl carbamate group.

Critical Warning: The primary constraint is not solubility, but chemical stability. The Pmc group is acid-labile.[1][2] It is fully compatible with Fmoc chemistry (base-labile N-term) but is non-orthogonal to standard Boc chemistry (acid-labile N-term). Using Boc-D-Arg(Pmc)-OH in a standard repetitive Boc SPPS cycle will result in premature side-chain deprotection.

Physicochemical Architecture

To understand the solubility behavior, we must deconstruct the molecular forces at play.

The Pmc Factor

The Pmc group is a bulky, electron-rich sulfonyl-chroman moiety.

-

Hydrophobicity: It significantly increases the lipophilicity of the Arginine residue, masking the highly polar, charged guanidine group.

-

Steric Bulk: The pentamethyl substitution pattern disrupts intermolecular hydrogen bonding, which generally aids solvation compared to less substituted protecting groups (like Tosyl).

The N-Terminal Influence (The Differentiator)

| Feature | Fmoc Group (Fluorenylmethyloxycarbonyl) | Boc Group (tert-Butyloxycarbonyl) |

| Structure | Large, planar, aromatic tricyclic system. | Small, branched aliphatic chain. |

| Intermolecular Forces | Strong | Weak Van der Waals forces. |

| Solubility Impact | Promotes Aggregation. The planar rings stack, often causing "gelation" or slow dissolution in DCM. Requires polar solvents (DMF) to disrupt stacking. | Promotes Solvation. The flexible, bulky alkyl group disrupts crystal lattice packing, enhancing solubility in DCM, THF, and EtOAc. |

Solubility Profiling: Comparative Data

The following data summarizes the solubility limits and behavior in standard peptide synthesis solvents at 25°C.

Table 1: Solubility Thresholds (Approximate)

| Solvent | Fmoc-D-Arg(Pmc)-OH | Boc-D-Arg(Pmc)-OH | Operational Notes |

| DMF (Dimethylformamide) | High (> 100 mg/mL) | High (> 200 mg/mL) | Preferred solvent for Fmoc coupling. Both dissolve rapidly. |

| NMP (N-Methyl-2-pyrrolidone) | High (> 120 mg/mL) | High (> 200 mg/mL) | Excellent for disrupting aggregation; recommended for difficult sequences. |

| DCM (Dichloromethane) | Low / Risky (< 20 mg/mL) | Very High (> 150 mg/mL) | Fmoc Risk: Tends to form gels or precipitates. Boc Benefit: Dissolves instantly; standard solvent for Boc chemistry. |

| DMSO (Dimethyl Sulfoxide) | Very High (> 200 mg/mL) | Very High (> 250 mg/mL) | Use only if necessary; difficult to remove. |

| Water/Ether | Insoluble | Insoluble | Used for precipitation/purification. |

The "Gelation Trap" in Fmoc Chemistry

Fmoc-D-Arg(Pmc)-OH is notorious for "pseudo-solubility" in DCM. It may appear to dissolve initially but can form a supramolecular hydrogel upon standing or cooling, driven by the

-

Recommendation: Always use a minimum of 20% DMF if DCM must be used (e.g., for resin swelling compatibility).

Critical Application Note: The Orthogonality Mismatch

As a Senior Scientist, I must highlight that solubility is irrelevant if the chemistry fails. The diagram below illustrates why Boc-D-Arg(Pmc)-OH is a dangerous reagent for standard Solid Phase Peptide Synthesis (SPPS).

Figure 1: The Orthogonality Mismatch. This diagram demonstrates why Boc-D-Arg(Pmc)-OH cannot be used in repetitive Boc SPPS cycles. The conditions required to remove the Boc group will also strip the Pmc group.

Valid Use Cases for Boc-D-Arg(Pmc)-OH:

-

Terminal Residue: It is the last amino acid added to the chain. The Boc and Pmc are removed simultaneously during the final global deprotection.

-

Fragment Condensation: Used in solution-phase synthesis where the N-terminal deprotection is performed via catalytic hydrogenation (if Z-protected) or extremely mild conditions that preserve the Pmc (rare).

Experimental Protocols

Protocol A: High-Concentration Dissolution (Fmoc-D-Arg(Pmc)-OH)

Target: 0.5 M solution in DMF for Automated Synthesizers.

Rationale: Fmoc-Arg derivatives are viscous. Direct addition of solvent can lead to "clumping" where dry powder is encapsulated by a gel layer, preventing solvation.

-

Weighing: Weigh the required amount of Fmoc-D-Arg(Pmc)-OH into a dry 15 mL polypropylene tube.

-

Wetting (The Critical Step): Add only 50% of the calculated DMF volume.

-

Disruption: Vortex vigorously for 30 seconds. The mixture will form a thick slurry.

-

Sonication: Sonicate at 40°C for 2 minutes. The heat and energy disrupt the Fmoc

-stacking. -

Final Dilution: Add the remaining 50% of DMF. Vortex again.

-

Result: A clear, slightly viscous golden solution.

-

QC Check: Hold against light. If "schlieren" lines (wavy optical distortions) are visible, mixing is incomplete.

-

Protocol B: Solubility Limit Testing (Comparative)

Use this workflow to validate a new batch of raw material.

Figure 2: Stepwise Solubility Validation Workflow. This iterative loop ensures accurate determination of saturation points without wasting large amounts of expensive arginine derivatives.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Carpino, L. A., et al. (1993). The Pbf group: A new arginine side-chain protecting group. Tetrahedron Letters, 34(49), 7829-7832. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Sources

An In-depth Technical Guide to Acid-Labile Arginine Protecting Groups for Boc Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Arginine in Boc-SPPS

In the landscape of solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains a powerful and reliable method, particularly for the synthesis of long or complex peptides.[1] This strategy is defined by the use of the acid-labile Boc group for temporary Nα-amino protection, which is removed with moderate acid like trifluoroacetic acid (TFA), and more robust, acid-labile groups for side-chain protection, which are cleaved during the final step with a strong acid such as anhydrous hydrogen fluoride (HF).[1][2]

Within this framework, the amino acid arginine (Arg) presents a formidable challenge. Its side chain contains a highly basic guanidinium group (pKa ≈ 12.5), which is protonated under most physiological conditions.[3] While this positive charge is often crucial for biological activity, the nucleophilic guanidino function must be masked during synthesis to prevent side reactions and ensure solubility.[3][4] The selection of an appropriate arginine protecting group is therefore a critical decision that profoundly impacts synthesis efficiency, cleavage strategy, and final peptide purity.[5] This guide provides a deep dive into the evolution and application of acid-labile sulfonyl-based protecting groups for arginine in Boc-SPPS, offering field-proven insights into their selection and use.

The Evolution of Sulfonyl-Based Arginine Protection

The history of arginine protection in Boc chemistry is a story of progressively increasing acid lability, moving from harsh, hazardous reagents towards milder, more refined cleavage conditions. This evolution has been dominated by arylsulfonyl derivatives, which effectively reduce the basicity of the guanidinium group.

Tosyl (Tos): The Classical Workhorse

The p-toluenesulfonyl (Tos) group was one of the earliest and most common protecting groups for arginine in Boc chemistry.[3][6][7] It offers robust protection, being completely stable to the repetitive TFA treatments used for Nα-Boc group removal.[2]

Causality Behind its Use: The electron-withdrawing nature of the sulfonyl group effectively "tames" the highly basic guanidinium moiety, preventing its interference during coupling reactions. Its stability to moderate acids makes it an ideal fit for the differential acid lability required in Boc-SPPS.[2]

The Challenge—Deprotection: The primary drawback of the Tos group is its extreme stability, which necessitates the use of very strong acids for its removal. Anhydrous HF is the most common reagent, though trifluoromethanesulfonic acid (TFMSA) can also be used.[5][8] These harsh conditions can degrade sensitive peptides and require specialized, corrosion-resistant equipment.[1][9] Cleavage of Arg(Tos) residues often requires elevated temperatures (0-5 °C) and extended reaction times of up to two hours, which can exacerbate side reactions.[10]

Mts (Mesitylene-2-sulfonyl): A Step Toward Milder Cleavage

Seeking to moderate the harshness of HF cleavage, the mesitylene-2-sulfonyl (Mts) group was introduced. The additional methyl groups on the aromatic ring, compared to Tos, provide a modest increase in acid lability.[3][5]

Expert Insight: The Mts group represents an incremental improvement over Tos. While it is still cleaved with strong acids like HF or TFMSA, the required reaction times are generally shorter (e.g., 30-60 minutes in HF at 0°C).[5] This can be advantageous for peptides containing residues that are sensitive to prolonged acid exposure. However, like Tos, the cleaved Mts cation can cause alkylation of susceptible residues, particularly tryptophan.[5]

Pmc and Pbf: The TFA-Labile Revolution

A significant breakthrough came with the development of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and, subsequently, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups.[6][11] While these are now the dominant protecting groups in Fmoc-SPPS, their high acid lability makes them relevant for certain Boc-SPPS strategies, particularly those aiming to avoid HF.

Mechanistic Causality: The enhanced lability of Pmc and Pbf stems from the cleavage mechanism. Upon protonation in strong acid, these groups cleave via an SN1 mechanism to form a highly stabilized tertiary carbocation.[1] This furan- or pyran-based cation is significantly more stable than the corresponding cations formed from Tos or Mts, dramatically lowering the activation energy required for cleavage. This allows for their removal with neat TFA, although cleavage can be slow.[6][12][13] Pbf is even more acid-labile than Pmc.[3][6]

Trustworthiness—A Self-Validating System: The use of Pmc or Pbf in Boc-SPPS is less common because their lability can border on being unstable to the repeated 50% TFA washes for Boc removal. However, for short syntheses or when using milder Boc deprotection cocktails, they offer a pathway to a final TFA-based cleavage, completely avoiding HF. The success of the synthesis itself validates the stability of the protecting group throughout the chain assembly.

Comparative Analysis and Data Presentation

Choosing the correct protecting group requires a clear understanding of the trade-offs between stability and cleavage conditions.

| Protecting Group | Structure | Cleavage Reagent | Typical Conditions | Key Advantages | Major Disadvantages |

| Tosyl (Tos) | Arylsulfonyl | Anhydrous HF, TFMSA[5][8] | HF, 0-5 °C, 1-2 hours[1][10] | High stability, cost-effective.[5] | Requires extremely harsh and hazardous HF; slow cleavage.[1][10] |

| Mesitylene-2-sulfonyl (Mts) | Substituted Arylsulfonyl | Anhydrous HF, TFMSA[5] | HF, 0 °C, 30-60 minutes[5] | More labile than Tos, allowing shorter cleavage times.[5] | Still requires HF; can cause alkylation side reactions.[5] |

| Pmc / Pbf | Substituted Benzofuran/Chroman-sulfonyl | TFA, HF[5][13] | TFA, room temp, 1-4 hours[13][14] | TFA-labile, avoiding the need for HF.[11] Pbf is more labile than Pmc.[6] | Potential instability during repetitive Boc deprotection; risk of side-chain sulfonation.[15][16][17] |

The Critical Role of Scavengers in Deprotection

During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[16] These electrophiles can re-attach to nucleophilic amino acid side chains, leading to irreversible modifications. Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible.[18] Therefore, the use of a "cleavage cocktail" containing scavengers is mandatory.

Causality of Scavenger Action:

-

Cation Trapping: Scavengers are nucleophiles that are more reactive than the peptide's side chains. They rapidly quench the carbocations generated during cleavage.

-

Preventing Alkylation: Anisole is a classic scavenger used to prevent the alkylation of tryptophan by t-butyl and benzyl cations.[10]

-

Preventing Sulfonation: When using Pmc or Pbf, the cleaved sulfonyl group can reattach to tryptophan, a significant side reaction.[15][16][17] Thioanisole is often added to the cocktail as it accelerates the removal of Pmc/Pbf and helps suppress this side reaction.[12][16]

-

Reducing Oxidation: Reagents like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) are included to protect methionine from oxidation and to reduce any methionine sulfoxide that may have formed.[10]

Caption: Workflow for final peptide cleavage and deprotection.

Experimental Protocols: A Field-Proven Approach

This section provides a detailed methodology for the final cleavage of a peptide containing Arg(Tos), a standard procedure in Boc-SPPS.

Protocol: High-HF Cleavage of a Peptide Containing Arg(Tos)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe, penetrating burns. This procedure must ONLY be performed by trained personnel in a specialized, dedicated HF cleavage apparatus located in a certified fume hood.

Materials:

-

Peptide-resin (dried under high vacuum for at least 4 hours).

-

Anhydrous HF (lecture bottle).

-

Scavenger mix: p-cresol and p-thiocresol (e.g., 9:1 v/v).

-

Teflon-coated magnetic stir bar.

-

Kel-F reaction vessel and HF apparatus.

-

Cold diethyl ether or methyl tert-butyl ether (MTBE).

-

Glacial acetic acid.

-

Dry ice/acetone or methanol bath.

Methodology:

-

Preparation: Place the dried peptide-resin (e.g., 200 mg) into the Kel-F reaction vessel. Add a Teflon-coated stir bar.

-

Scavenger Addition: Add the scavenger mixture (approx. 1.0 mL per gram of resin) to the vessel.[10] Swirl gently to wet the resin.

-

Apparatus Assembly: Securely assemble the reaction vessel into the HF cleavage line according to the manufacturer's instructions.

-

Cooling: Cool the reaction vessel in a dry ice/methanol bath to approximately -10 °C.

-

HF Distillation: Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel. The distillation is driven by a temperature gradient, and the collection vessel is typically cooled to a lower temperature than the reaction vessel.

-

Cleavage Reaction: Once the desired volume of HF is collected, close the valve from the HF source. Replace the cooling bath with an ice-water bath to bring the reaction temperature to 0-5 °C. Stir the mixture. For peptides containing Arg(Tos), a reaction time of 90-120 minutes is typical.[5][10]

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of inert gas (e.g., nitrogen) or by vacuum. This must be done carefully, ensuring the exhaust is properly scrubbed. Maintain the vessel at 0 °C during evaporation to minimize side reactions.[1]

-

Peptide Precipitation: Once all HF is removed, a solid/oil residue will remain. Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the organic scavengers.[5]

-

Isolation: Carefully filter the peptide precipitate. Wash several times with cold ether.

-

Extraction and Lyophilization: Extract the peptide from the residual resin using a suitable solvent, such as 10-30% aqueous acetic acid. Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by RP-HPLC.

Caption: Sₙ1 cleavage mechanism of Pbf/Pmc protecting groups.

Conclusion and Authoritative Grounding

The journey of arginine protection in Boc-SPPS highlights a core principle of peptide chemistry: the pursuit of greater efficiency and purity through chemical innovation. The progression from the robust but demanding Tos group to the more labile Mts, and the insights gained from the TFA-labile Pmc and Pbf groups, provides researchers with a versatile toolkit. The choice is not merely about a single molecule but about an entire synthesis and cleavage strategy. For peptides insensitive to strong acid, Arg(Tos) remains a reliable and economical choice. For syntheses demanding milder final deprotection, the other groups offer viable, albeit more costly, alternatives. A successful synthesis hinges on a rational selection based on the peptide's sequence, the presence of other sensitive residues, and the available cleavage equipment.

References

- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.

- BenchChem. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.

- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.

- Dal-vit, G., et al. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.

- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. Benchchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2457.

- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC - NIH.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques. Thermo Fisher Scientific.

- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.

- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

- Boc deprotection conditions tested. (n.d.). ResearchGate.

- Cleavage Cocktail Selection. (n.d.). CDN.

- Aapptec Peptides. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides.

- Boc-Arg(Tos)-OH [13836-37-8]. (n.d.). Peptides.

- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs.

- (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2025).

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Peptides.

Sources

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 16. merckmillipore.com [merckmillipore.com]

- 17. mesalabs.com [mesalabs.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Methodological & Application

Application Note: Scalable Solution-Phase Synthesis of Boc-D-Arg(Pmc)-OH

Abstract & Strategic Overview

This Application Note details the synthesis of

While the Pmc group has largely been succeeded by Pbf in Fmoc solid-phase synthesis due to faster cleavage kinetics, Pmc remains relevant in specific solution-phase strategies and legacy regulatory filings.

The "Copper Chelation" Strategy

Direct protection of the arginine guanidino side chain is chemically challenging due to the competing nucleophilicity of the

-

Selectivity: Copper(II) ions form a stable, square-planar coordination complex with the

-amino and -

Protection: This "masks" the

-amine, leaving the -

Efficiency: This route avoids the need for orthogonal protection/deprotection steps of the

-amine, reducing the synthesis to a streamlined 4-stage process.

Material Safety & Pre-requisites

Safety Warning:

-

Pmc-Cl (Sulfonyl Chloride): Corrosive and moisture sensitive.[1] Causes severe skin burns and eye damage. Handle in a fume hood.

-

Copper(II) Sulfate: Toxic to aquatic life; dispose of copper waste separately.[1]

-

Acetone/Ethyl Acetate: Highly flammable.

Reagent Quality:

-

D-Arginine: Must be of high optical purity (>99% ee) to prevent diastereomer formation.

-

Water: Deionized (DI) water (Type II) is sufficient for the copper step; Milli-Q recommended for final crystallization.[1]

Experimental Workflow (Visualized)

The following diagram illustrates the chemical pathway and critical decision points.

Caption: Synthesis workflow for Boc-D-Arg(Pmc)-OH highlighting the copper chelation pathway and critical pH control points.

Detailed Protocols

Protocol 1: Formation of Copper(II)-D-Arginine Complex[1]

Objective: Mask the

-

Dissolution: In a 2L round-bottom flask, dissolve H-D-Arg-OH (17.4 g, 100 mmol) in DI Water (100 mL).

-

Chelation: Add Copper(II) Sulfate Pentahydrate (12.5 g, 50 mmol) dissolved in water (50 mL).

-

Note: The stoichiometry is 2:1 (Arginine:Copper).

-

-

Basification: Adjust the pH to ~11.0 using 2N NaOH. The solution will turn a deep, royal blue color, indicating the formation of the bis(argininato)copper(II) complex.

-

Equilibration: Stir at Room Temperature (RT) for 30 minutes to ensure complete complexation.

Protocol 2: Pmc-Protection of the Side Chain

Objective: Selective sulfonylation of the guanidino group. Mechanistic Insight: The reaction follows Schotten-Baumann conditions . The high pH deprotonates the guanidine, making it nucleophilic, while the biphasic system (Acetone/Water) solubilizes the organic Pmc-Cl.

-

Preparation: Dissolve Pmc-Cl (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) (33.3 g, 110 mmol) in Acetone (150 mL).

-

Addition: Cool the copper complex solution to 0–5°C (Ice bath). Add the Pmc-Cl/Acetone solution dropwise over 45 minutes.

-

pH Maintenance (CRITICAL): Simultaneously add 4N NaOH dropwise to maintain the pH between 11.5 and 12.0 .

-

Risk:[1] If pH < 10, Pmc-Cl hydrolysis competes with acylation. If pH > 13, risk of racemization increases.

-

-

Reaction: Allow the mixture to warm to RT and stir vigorously for 4–6 hours. A heavy precipitate (the protected copper complex) may form.

-

Filtration: Filter the precipitate (if solid) or proceed directly if it remains a suspension. Wash the solid with cold water/acetone to remove excess Pmc-Cl.

Protocol 3: Decomplexation (EDTA Method)[1]

Objective: Removal of Copper to release H-D-Arg(Pmc)-OH.[1] Why EDTA? While H₂S gas or thioacetamide were historically used, EDTA is safer, cleaner, and avoids sulfur contamination which poisons hydrogenation catalysts in downstream steps.

-

Resuspension: Suspend the copper complex (from Step 2) in DI Water (300 mL).

-

Chelation Exchange: Add EDTA Disodium Salt (37.2 g, 100 mmol).

-

Heating: Heat the suspension to 60°C with vigorous stirring for 1–2 hours.

-

Observation: The deep blue solid will dissolve/convert, and the solution will turn blue (Cu-EDTA complex), while the free amino acid H-D-Arg(Pmc)-OH precipitates as a white/off-white solid (due to its zwitterionic nature and low water solubility compared to the Cu-complex).[1]

-

-

Isolation: Cool to 4°C overnight. Filter the white precipitate.

-

Washing: Wash the filter cake thoroughly with Ice-Cold Water (3 x 50 mL) to remove all traces of blue Cu-EDTA.

-

Drying: Dry in vacuo at 40°C. Yield is typically 80–85%.

Protocol 4: N-terminal Boc Protection[1]

Objective: Protection of the

-

Dissolution: Suspend H-D-Arg(Pmc)-OH (obtained above) in a mixture of Dioxane:Water (1:1, v/v, 200 mL).

-

Basification: Add 1N NaOH or Na₂CO₃ to adjust pH to ~9.5–10.0. The solid should dissolve.

-

Boc Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq relative to starting material) dissolved in a small amount of dioxane.[1]

-

Reaction: Stir at RT for 3–12 hours. Monitor by TLC or HPLC (disappearance of amine).[1]

-

Work-up (CRITICAL):

-

Evaporate Dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous phase with Ethyl Acetate (200 mL).

-

Acidification: Cool to 0°C. Carefully acidify the aqueous phase to pH 3.0–4.0 using 10% Citric Acid or KHSO₄ .

-

Warning:Do NOT use HCl or acidify below pH 2.5. The Pmc group is acid-labile; strong acid will cleave it.

-

-

Extraction: Extract the product into the Ethyl Acetate layer. Wash with Brine (2x).[1] Dry over anhydrous Na₂SO₄.

-

Crystallization: Evaporate solvent to a small volume. Add Hexane or Diisopropyl Ether (IPE) to induce crystallization.[1] Filter and dry the white powder.

Quality Control & Data Specifications

Analytical Specifications Table

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (HPLC) | C18 Column, ACN/H2O (+0.1% TFA) | |

| Identity (MS) | [M+H]+ = 541.3 ± 1 Da | ESI-MS |

| Optical Rotation | c=1 in Methanol (Specific to D-isomer) | |

| Water Content | Karl Fischer | |

| Copper Content | ICP-MS (Crucial check for Step 3 efficiency) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Product is Blue/Green | Incomplete Copper removal | Reprocess with EDTA at higher temp (70°C) or perform a second wash with dilute EDTA solution.[1] |

| Low Yield in Step 2 | Hydrolysis of Pmc-Cl | Ensure Acetone is dry. Add Pmc-Cl slowly.[1] Ensure pH does not drop below 11. |

| Loss of Pmc group | Work-up too acidic | Use Citric Acid for acidification.[1] Ensure pH > 3.0. Do not leave in acid solution for long periods. |

| Racemization | pH > 13 during Step 2 | Calibrate pH meter. Use Na2CO3 instead of NaOH to buffer the reaction. |

References

-

Ramage, R., & Green, J. (1987). 2,2,5,7,8-Pentamethylchroman-6-sulphonyl chloride (Pmc-Cl): A new reagent for the protection of the guanidino function of arginine. Tetrahedron Letters, 28(20), 2287–2290.[1]

-

Wünsch, E. (1974).[1] Synthese von Peptiden.[2][3][4][5][6][7][8][9][10] In Houben-Weyl Methoden der Organischen Chemie (Vol. 15/1).[1] Thieme Medical Publishers. (Foundational reference for Copper Complexation methods).

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][2][3][6][10][11][12] Chemical Reviews, 109(6), 2455–2504.[1]

-

Sigma-Aldrich. (n.d.).[1][2] Boc-Arg-OH Product Specification and Handling. Retrieved from (General handling for Boc-Arginine derivatives).[1]

-

Bernatowicz, M. S., et al. (1989).[1] Urethane protected derivatives of N-omega-Pmc-arginine for peptide synthesis.[1] Tetrahedron Letters, 30(33), 4341-4344.[1] [1]

Sources

- 1. Boc-Arg(Pbf)-OH | C24H38N4O7S | CID 11341472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Arg-OH 13726-76-6 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

TFA cleavage cocktails for Boc-D-Arg(Pmc)-OH deprotection

Application Note: Optimized TFA Cleavage Cocktails for Boc-D-Arg(Pmc)-OH Deprotection

Executive Summary

This guide details the chemical rationale and experimental protocols for the deprotection of peptides containing Boc-D-Arg(Pmc)-OH (N-alpha-t-Butoxycarbonyl-N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine).

While the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group has largely been superseded by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) in modern Fmoc-SPPS due to faster cleavage kinetics, it remains a critical protecting group for specific D-amino acid derivatives and specialized synthesis strategies.

Critical Challenge: The Pmc group is significantly more stable to Trifluoroacetic Acid (TFA) than Pbf and generates a highly reactive aryl sulfonyl cation upon cleavage. Without a specific scavenger "cocktail," this cation will irreversibly alkylate Tryptophan (Trp) and Tyrosine (Tyr) residues, leading to low yields and difficult purification.

Mechanistic Insight: The Pmc Challenge

The cleavage of Boc-D-Arg(Pmc) involves two distinct acidolytic events:

-

N-terminal Boc Removal: Extremely fast (<5 minutes). Occurs via an SN1 mechanism generating a volatile tert-butyl cation.

-

Side-Chain Pmc Removal: Slow (2–4 hours). The protonation of the guanidine group leads to the expulsion of the Pmc sulfonyl cation.

The Danger Zone: Unlike the volatile tert-butyl cation, the Pmc cation is a bulky, resonance-stabilized electrophile. In the absence of sufficient nucleophilic scavengers, it preferentially attacks the electron-rich indole ring of Tryptophan (forming N-in-Pmc or C-2-Pmc adducts) or the phenolic ring of Tyrosine.

Diagram 1: Pmc Cleavage & Scavenging Mechanism